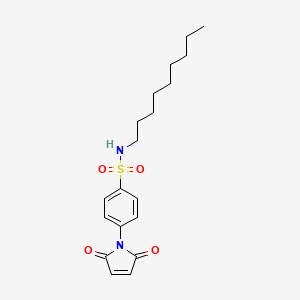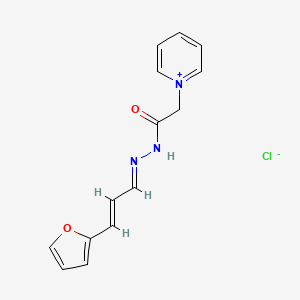![molecular formula C20H28N2O4 B12891698 2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-00-0](/img/structure/B12891698.png)
2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide typically involves the reaction of benzoic acid derivatives with isoxazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of chitin synthesis in insects.
Industry: Utilized in the development of novel pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits chitin synthesis in insects by binding to the enzyme responsible for chitin production, thereby disrupting the formation of the exoskeleton . This mechanism makes it a potential candidate for use as an insecticide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diflubenzuron: Another benzoylphenylurea compound used as an insecticide.
Triflumuron: Similar in structure and function, used in pest control.
Perfluron: A fluorinated benzoylphenylurea with insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis with high specificity makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
82559-00-0 |
|---|---|
Molekularformel |
C20H28N2O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H28N2O4/c1-6-8-12-20(3,7-2)16-13-17(26-22-16)21-19(23)18-14(24-4)10-9-11-15(18)25-5/h9-11,13H,6-8,12H2,1-5H3,(H,21,23) |
InChI-Schlüssel |
ZIOODIQBPHTOIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


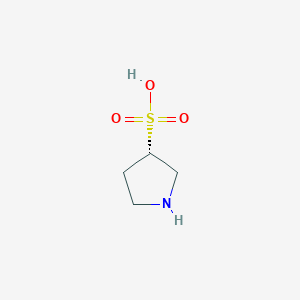
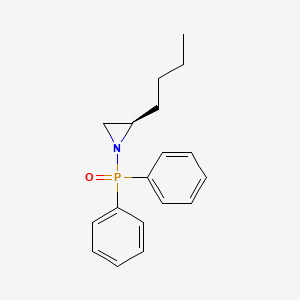
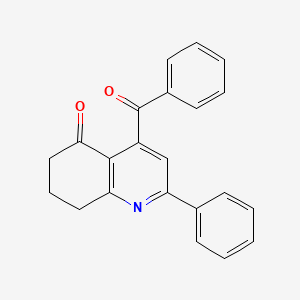
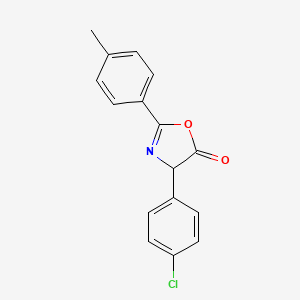

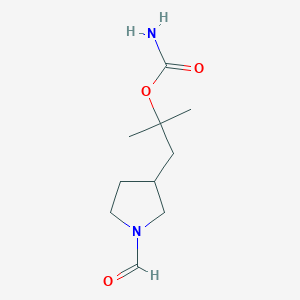

![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
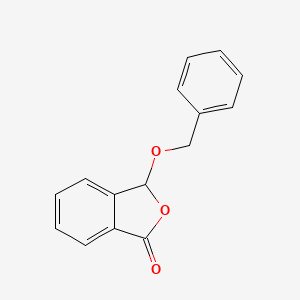

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
